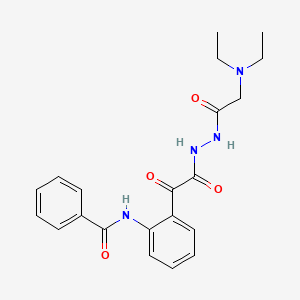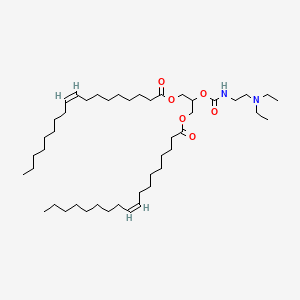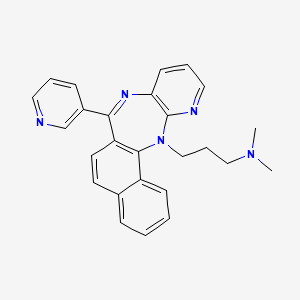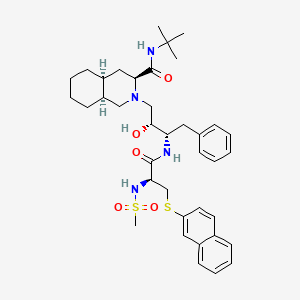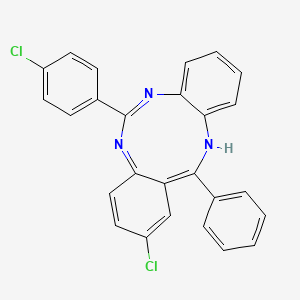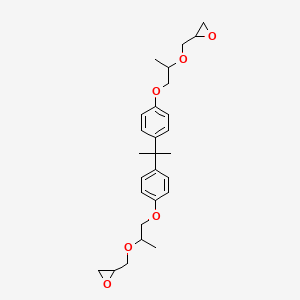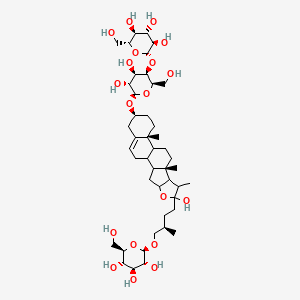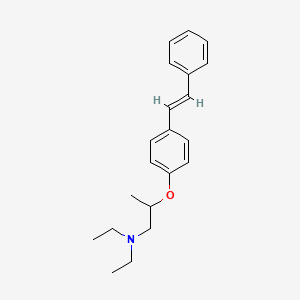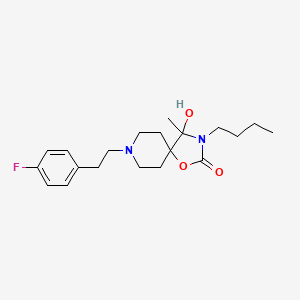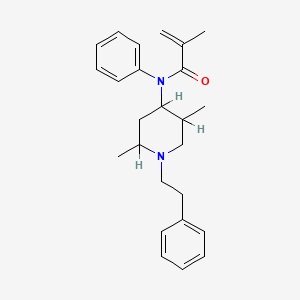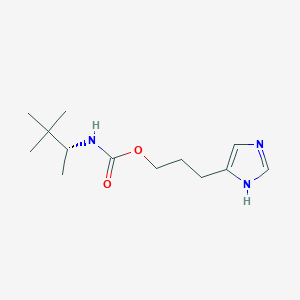
A2RZ9Upc7D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FUB-594 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of FUB-594 is synthesized using a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modification: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of FUB-594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
FUB-594 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products.
Applications De Recherche Scientifique
FUB-594 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: It is used in biological research to investigate the effects of synthetic cannabinoids on cellular processes and receptor interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
FUB-594 exerts its effects by binding to cannabinoid receptors in the body, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, FUB-594 activates signaling pathways that lead to its effects on the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
ADB-FUBINACA: Another synthetic cannabinoid receptor agonist with similar properties.
AMB-FUBINACA: A synthetic cannabinoid receptor agonist known for its high potency.
Uniqueness
FUB-594 is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
457074-02-1 |
|---|---|
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)propyl N-[(2R)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
Clé InChI |
RVNLVECYTMCMTN-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
SMILES canonique |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


